molecular formula C25H31N3O4 B12752299 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane CAS No. 102395-58-4

8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane

Cat. No.: B12752299
CAS No.: 102395-58-4
M. Wt: 437.5 g/mol
InChI Key: NBYVLVDHGYDMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane is a spirocyclic compound featuring a triazaspiro[4.5]decane core substituted with:

  • A phenyl group at position 1.
  • A methyl group at position 2.
  • An 8-ethoxy-1,4-benzodioxan moiety linked via a methylene bridge at position 6.
  • A ketone group at position 3.

This structure combines rigidity from the spiro system with functional groups that modulate solubility, bioavailability, and target interactions.

Properties

CAS No.

102395-58-4

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

8-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C25H31N3O4/c1-3-30-21-10-7-11-22-23(21)32-20(17-31-22)16-27-14-12-25(13-15-27)24(29)26(2)18-28(25)19-8-5-4-6-9-19/h4-11,20H,3,12-18H2,1-2H3

InChI Key

NBYVLVDHGYDMRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(CO2)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxan Ring: This step involves the reaction of catechol with ethyl bromoacetate under basic conditions to form the benzodioxan ring.

    Introduction of the Spiro Center: The spiro center is introduced through a cyclization reaction involving a suitable diamine and a ketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analog 1: 8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate

Key Differences :

  • Heteroatom Substitution : Replaces the triazaspiro system with a 1-thia-4,8-diazaspiro core, introducing a sulfur atom. This may alter metabolic stability and redox activity .
  • Substituents : Lacks the ethoxy group on the benzodioxan ring; instead, it features an unsubstituted dihydrobenzodioxin.
  • Molecular Weight : 500.57 g/mol (vs. ~480–500 g/mol estimated for the target compound).
    Pharmacological Implications : Sulfur-containing analogs often exhibit enhanced binding to cysteine-rich targets, but may have higher toxicity risks .

Structural Analog 2: 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Key Differences :

  • Substituent at Position 8 : A benzyl group replaces the ethoxy-benzodioxanmethyl moiety.
  • Functional Groups : Retains the 4-oxo group but lacks the ethoxy’s electron-donating effects.
    Synthetic Relevance : Demonstrates the feasibility of introducing diverse alkyl/aryl groups at position 8 via nucleophilic substitution or reductive amination .

Structural Analog 3: 8-(2H-1,3-Benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Key Differences :

  • Substituents : A benzodioxole-carbonyl group at position 8 and a p-methylbenzyl group at position 3.
    Biological Implications : The dione system may enhance interactions with polar enzyme active sites, while the benzodioxole group offers improved metabolic resistance compared to benzodioxan .

Structural Analog 4: 3-(3-(4-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Key Differences :

  • Spiro System : A diazaspiro[4.5]decane core instead of triazaspiro.
  • Therapeutic Context: Highlights the role of spiro systems in central nervous system (CNS) drug design, though the target compound’s ethoxy-benzodioxan group may limit blood-brain barrier penetration .

Comparative Data Table

Property/Compound Target Compound Analog 1 Analog 2 Analog 3
Core Structure 1,3,8-Triazaspiro[4.5]decane 1-Thia-4,8-diazaspiro[4.5]decane 1,3,8-Triazaspiro[4.5]decane 1,3,8-Triazaspiro[4.5]decane
Position 8 Substituent 8-Ethoxy-1,4-benzodioxanmethyl Benzodioxinmethyl Benzyl Benzodioxole-carbonyl
Key Functional Groups 4-Oxo, 3-methyl, 1-phenyl 3-Oxo, 2-methyl, 1-phenyl 4-Oxo, 1-phenyl 2,4-Dione, p-methylbenzyl
Molecular Weight (g/mol) ~490 (estimated) 500.57 352.43 ~550 (estimated)
Noted Bioactivity N/A (hypothetical) Anticancer (thiadiazole derivatives) HIF prolyl hydroxylase inhibition Unreported

Research Findings and Implications

  • Synthetic Flexibility : The spiro[4.5]decane framework allows modular substitution at positions 1, 3, and 8, as demonstrated by analogs with benzyl, benzodioxan, and piperazine groups .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : Ethoxy-benzodioxanmethyl (target) > benzodioxole (Analog 3) > benzyl (Analog 2). This correlates with predicted logP values and membrane permeability .
    • Electron Effects : The 4-oxo group in the target compound may act as a hydrogen-bond acceptor, whereas dione systems (Analog 3) enable stronger interactions with proteases or kinases .
  • Therapeutic Potential: Analogs with triazaspiro cores have shown promise as HIF prolyl hydroxylase inhibitors (e.g., anemia treatment) , suggesting the target compound could be optimized for similar applications.

Biological Activity

8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane, with the CAS number 102395-58-4, is a complex organic compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure and multiple functional groups suggest significant potential for pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C25H31N3O4C_{25}H_{31}N_{3}O_{4} with a molecular weight of approximately 437.59 g/mol. The compound features an ethoxy group and a benzodioxane moiety, which contribute to its chemical reactivity and biological activity.

PropertyValue
CAS Number102395-58-4
Molecular FormulaC25H31N3O4C_{25}H_{31}N_{3}O_{4}
Molecular Weight437.59 g/mol
Chemical StructureChemical Structure

Research indicates that compounds similar to 8-(8-Ethoxy-1,4-benzodioxan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane exhibit various biological activities through distinct mechanisms:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Studies have shown that this compound can inhibit the opening of mPTP, which is crucial in myocardial infarction (MI) treatment. It helps in reducing apoptotic rates and improving cardiac function during reperfusion therapy .
  • Protein Tyrosine Phosphatase (PTP) Inhibition : The compound has been tested for its inhibitory effects on PTPs such as PTP1B and TCPTP, which are implicated in metabolic syndrome and obesity-related conditions .

Biological Activity

The biological activity of this compound has been explored through various assays and studies:

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against specific enzymes associated with metabolic disorders. For instance:

  • PTP Inhibition : The compound showed promising results in yeast-based assays where the growth rate correlated with PTP inhibitor activity .

In Vivo Studies

In vivo studies have highlighted the cardioprotective effects of the compound:

  • Cardiac Function Improvement : In models of myocardial infarction, administration of the compound resulted in improved cardiac function and reduced cell death due to its mPTP inhibitory properties .

Case Studies

Several case studies have been documented regarding the therapeutic applications of related triazaspiro compounds:

  • Cardiovascular Applications : A study demonstrated that triazaspiro compounds could significantly reduce myocardial injury markers in animal models after ischemic events, suggesting their potential use in cardiology .
  • Metabolic Syndrome : Research involving similar compounds indicated their effectiveness in managing obesity-related metabolic pathways by modulating insulin signaling through PTP inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.